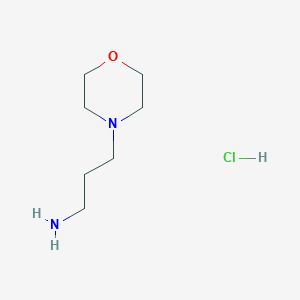
4-Morpholinepropanamine, monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Morpholinepropanamine, monohydrochloride is a chemical compound with the molecular formula C₇H₁₆N₂O·HCl. It is also known by other names such as γ-Morpholinopropylamine and N-(3-Aminopropyl)morpholine . This compound is characterized by the presence of a morpholine ring attached to a propylamine chain, and it is commonly used in various chemical and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Morpholinepropanamine, monohydrochloride typically involves the reaction of morpholine with 3-chloropropylamine hydrochloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{Morpholine} + \text{3-Chloropropylamine Hydrochloride} \rightarrow \text{this compound} ]
The reaction is usually conducted in an aqueous medium, and the product is isolated by crystallization or other purification techniques .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, and it may involve additional steps such as distillation and recrystallization to achieve the desired quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
4-Morpholinepropanamine, monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .
Applications De Recherche Scientifique
4-Morpholinepropanamine, monohydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is used in the study of biological processes and as a precursor for the synthesis of biologically active molecules.
Industry: The compound is used in the production of polymers, resins, and other industrial materials.
Mécanisme D'action
The mechanism of action of 4-Morpholinepropanamine, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Morpholinopropylamine: Similar structure but lacks the hydrochloride group.
N-(3-Aminopropyl)morpholine: Another name for 4-Morpholinepropanamine.
4-Morpholinepropylamine: Similar structure with slight variations in the propylamine chain.
Uniqueness
4-Morpholinepropanamine, monohydrochloride is unique due to its specific structure, which includes both a morpholine ring and a propylamine chain. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Propriétés
Numéro CAS |
52198-68-2 |
|---|---|
Formule moléculaire |
C7H17ClN2O |
Poids moléculaire |
180.67 g/mol |
Nom IUPAC |
3-morpholin-4-ylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C7H16N2O.ClH/c8-2-1-3-9-4-6-10-7-5-9;/h1-8H2;1H |
Clé InChI |
HCTBOZOAFWFRDH-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1CCCN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S)-2-[(1S,3S,4R)-4-methyl-2-oxo-3-(3-oxobutyl)cyclohexyl]propanal](/img/structure/B13409381.png)
![Benzo[g]pteridine, riboflavin deriv.](/img/structure/B13409392.png)
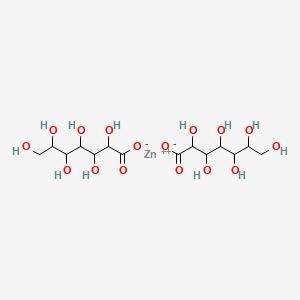

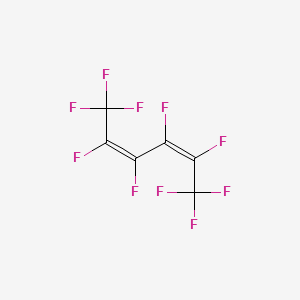
![1-[(4-Chlorophenyl)phenylmethyl]-4-[(4-methylphenyl)methyl]piperazine](/img/structure/B13409415.png)

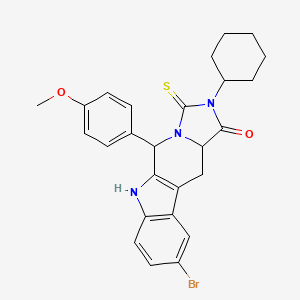

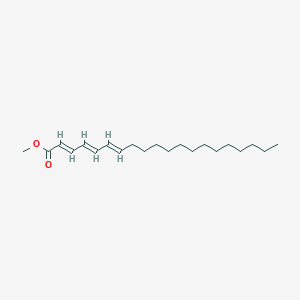
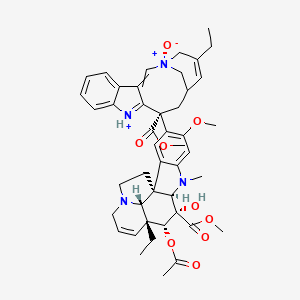
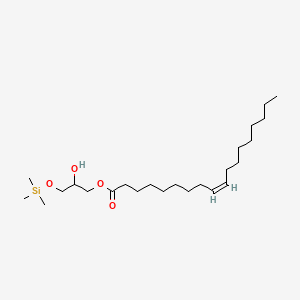
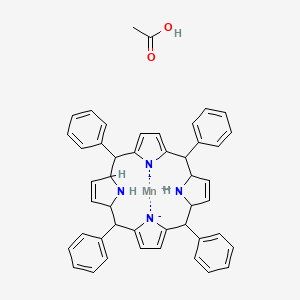
![N-[(3beta)-24-Oxo-3-(sulfooxy)chol-5-en-24-yl]-glycine Disodium Salt](/img/structure/B13409459.png)
